molecular formula C41H76O6 B15291005 (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate)

(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate)

Cat. No.: B15291005
M. Wt: 665.0 g/mol
InChI Key: GYZXBDWUMFYTQW-VXPUYCOJSA-N
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Description

(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is an ester compound formed from oleic acid and decanoic acid It is a type of triglyceride, which is a common form of fat found in the human body and various foods

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of oleic acid with glycerol to form (Z)-2-(Oleoyloxy)propane-1,3-diol. This intermediate is then reacted with decanoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and selective synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst like sodium methoxide.

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Oleic acid, decanoic acid, and glycerol.

    Transesterification: Methyl or ethyl esters of oleic and decanoic acids.

Scientific Research Applications

(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, its hydrolysis products, oleic acid and decanoic acid, can act as signaling molecules and metabolic intermediates.

Comparison with Similar Compounds

Similar Compounds

    Triolein: A triglyceride composed of three oleic acid molecules.

    Tricaprin: A triglyceride composed of three decanoic acid molecules.

    Glyceryl trioleate: Another triglyceride with three oleic acid molecules.

Uniqueness

(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its mixed fatty acid composition, combining both oleic and decanoic acids. This combination imparts distinct physical and chemical properties, such as melting point and solubility, making it suitable for specific applications where other triglycerides may not be as effective.

Properties

Molecular Formula

C41H76O6

Molecular Weight

665.0 g/mol

IUPAC Name

1,3-di(decanoyloxy)propan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C41H76O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-14-11-8-5-2)37-46-40(43)34-31-28-25-15-12-9-6-3/h19-20,38H,4-18,21-37H2,1-3H3/b20-19-

InChI Key

GYZXBDWUMFYTQW-VXPUYCOJSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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